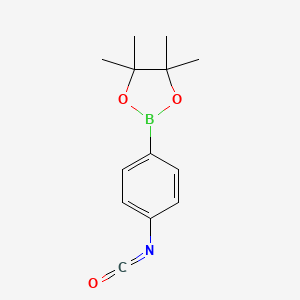

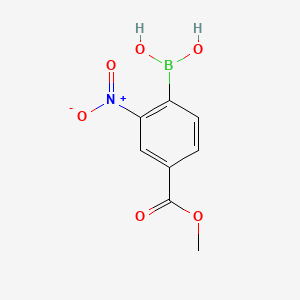

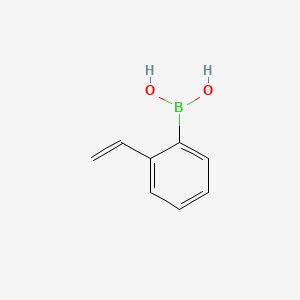

![molecular formula C15H11NO2 B1303851 Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate CAS No. 89900-95-8](/img/structure/B1303851.png)

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate

Overview

Description

“Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate” is a chemical compound. It is an intermediate in the preparation of angiotensin II type 1 receptor antagonists . It is also used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan .

Synthesis Analysis

The synthesis of “Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate” involves a series of chemical reactions . A continuous synthesis method of 2-cyano-4’-methyl biphenyl has been disclosed, which adopts a plurality of reaction bottles connected in series to carry out continuous reaction in a continuous feeding mode . Another method involves the addition of magnesium chips in dried grignard still, and parachlorotoluene and tetrahydrofuran (THF) are evenly mixed simultaneously .Molecular Structure Analysis

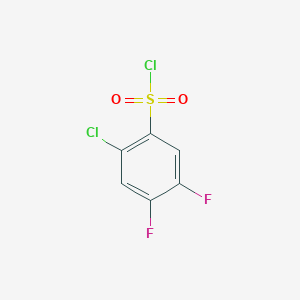

The molecular structure of “Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate” can be represented by the SMILES stringN#CC1=CC=C (C=C1)C2=CC=C (C=C2)C (OC)=O . The InChI representation is 1S/C15H11NO2/c1-18-15 (17)14-8-6-13 (7-9-14)12-4-2-11 (10-16)3-5-12/h2-9H,1H3 . The molecular weight is 237.25 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate” are complex and involve multiple steps . The exact reactions may vary depending on the specific synthesis method used.Physical And Chemical Properties Analysis

“Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate” is a solid . It has a density of 1.1±0.1 g/cm^3, a boiling point of 343.5±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The molar refractivity is 60.6±0.4 cm^3 .Scientific Research Applications

Pharmaceutical Synthesis: Losartan Production

Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate: is a key intermediate in the synthesis of Losartan , an antihypertensive drug . Losartan belongs to the class of angiotensin II receptor antagonists, which are used to manage hypertension and have fewer side effects compared to other antihypertensive agents. The compound aids in the green synthesis route of Losartan, offering a higher yield and environmental benefits.

Organic Synthesis: Intermediate for Sartans

This compound serves as a starting material for the synthesis of non-peptide angiotensin II receptor inhibitors, commonly known as sartans . These are a class of drugs that include Valsartan and Candesartan, used for treating hypertension and offering kidney protection effects.

Chemical Research: Continuous Synthesis Method

A continuous synthesis method involving Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate has been developed, which improves production efficiency and reaction stability . This method is particularly suitable for industrial production due to its scalability and cost-effectiveness.

Cardiovascular Drug Development

The compound is instrumental in the development and production of cardiovascular prodrugs and their intermediates . With the rise of cardiovascular diseases, the demand for such drugs is increasing, making this compound highly valuable for future therapeutic applications.

Green Chemistry

In the context of green chemistry, Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate is utilized to develop environmentally friendly synthetic routes . This aligns with the principles of green chemistry, which aim to reduce waste and avoid the use of hazardous substances.

Market Prospects and Drug Action

The compound’s role in the synthesis of widely used cardiovascular drugs highlights its significant market prospects . Drugs derived from this compound are known for their long action time and ease of use, contributing to their market success.

Advanced Research: New Drug Formulations

Researchers are exploring new drug formulations using Methyl 4’-cyano[1,1’-biphenyl]-4-carboxylate as an intermediate . This includes investigating its potential in creating more effective and safer medications for various cardiovascular conditions.

Industrial Application: Pilot-Plant Operations

The compound has been successfully used in pilot-plant operations to synthesize key pharmaceutical ingredients . This demonstrates its reliability and the potential for large-scale production in the pharmaceutical industry.

Safety and Hazards

properties

IUPAC Name |

methyl 4-(4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)14-8-6-13(7-9-14)12-4-2-11(10-16)3-5-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYLQUDLOIWNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377444 | |

| Record name | Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |

CAS RN |

89900-95-8 | |

| Record name | Methyl 4′-cyano[1,1′-biphenyl]-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89900-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.